1-(aminomethyl)-N-methylcyclopropane-1-carboxamidehydrochloride

Description

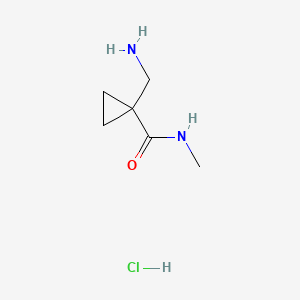

1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring, an aminomethyl group, and a carboxamide group

Properties

Molecular Formula |

C6H13ClN2O |

|---|---|

Molecular Weight |

164.63 g/mol |

IUPAC Name |

1-(aminomethyl)-N-methylcyclopropane-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C6H12N2O.ClH/c1-8-5(9)6(4-7)2-3-6;/h2-4,7H2,1H3,(H,8,9);1H |

InChI Key |

UFQUCYPKJYQJSB-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1(CC1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. This approach allows for the construction of the cyclopropane ring system bearing the aminomethyl and carboxamide functionalities in a controlled manner.

A notable synthetic route employs a one-pot process that integrates multiple steps without isolating intermediates, thus minimizing yield losses and simplifying the procedure.

Detailed Synthetic Routes from Literature

| Step | Description | Reagents / Conditions | Notes / Solvents |

|---|---|---|---|

| 1 | Alkylation of 2-phenylacetonitrile with 2-(chloromethyl)oxirane | Sodium hydroxide, dimethyl sulfoxide (DMSO) | Polar aprotic solvent facilitates nucleophilic substitution |

| 2 | Base hydrolysis of cyano intermediate | Sodium hydroxide, aqueous conditions | Converts nitrile to carboxylic acid derivative |

| 3 | Acidification to form (Z)-2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane | Hydrochloric acid, toluene | Extraction into toluene for phase separation |

| 4 | Condensation with potassium phthalimide | Potassium phthalimide, dimethylformamide (DMF) | Introduces phthalimido protecting group |

| 5 | Conversion to acid chloride | Thionyl chloride (SOCl2) | Facilitates amide bond formation |

| 6 | Amidation with methylamine or diethylamine | Methylamine or diethylamine in methylene chloride | Formation of N-substituted carboxamide |

| 7 | Deprotection and cyclization | Suitable base (e.g., sodium hydroxide) | Releases free amine and closes cyclopropane ring |

| 8 | Conversion to hydrochloride salt | Hydrogen chloride in alcoholic or hydrocarbon solvents | Enhances compound stability and solubility |

This sequence is adapted from a patented process for related cyclopropane carboxamide derivatives, which can be modified to yield 1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride by substituting the amine component and adjusting reaction conditions accordingly.

One-Pot Process Advantages

A one-pot process integrates several of the above steps into a single reaction vessel, reducing purification steps and improving overall efficiency. For example, the alkylation, hydrolysis, condensation, and amidation can be performed sequentially under controlled temperature and solvent conditions, followed by direct conversion to the hydrochloride salt.

Typical solvents used include:

- Polar aprotic solvents: dimethyl sulfoxide (DMSO), dimethylformamide (DMF)

- Hydrocarbon solvents: toluene, cyclohexane

- Alcoholic solvents: methanol, ethanol, isopropanol

Bases and acids employed include sodium hydroxide, potassium hydroxide, and hydrogen chloride gas or hydrochloric acid solutions.

Alternative Cyclopropane Synthesis Methods

Other literature describes the preparation of cyclopropane derivatives via cyclization of α-acylamino-acrylic acid esters with diazomethane or using S-alkylation followed by cyclization with sodium hydride. Although these methods are more common for 1-amino-cyclopropane-carboxylic acid derivatives, they provide insight into alternative cyclopropane ring formation strategies that could be adapted for related carboxamide compounds.

Summary Table of Key Preparation Parameters

| Parameter | Details | Preferred Choices |

|---|---|---|

| Starting materials | 2-phenylacetonitrile, 2-(chloromethyl)oxirane, methylamine | Glycine equivalents and 1,2-electrophiles |

| Base | Sodium hydroxide, potassium hydroxide | Sodium hydroxide preferred for alkylation and hydrolysis |

| Solvents | DMSO, DMF, toluene, methanol, ethanol | DMSO for alkylation; toluene for extraction; methanol for salt formation |

| Chlorinating agent | Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5) | Thionyl chloride preferred |

| Amine source | Methylamine (40% aqueous solution) | Primary alkyl amines such as methylamine |

| Temperature | 15-25°C for key steps | Controlled low temperature to minimize side reactions |

| Purification | Filtration, washing with toluene, drying at 50-55°C | Crystallization from hydrocarbon solvents |

Research Findings and Notes

The hydrochloride salt form of 1-(aminomethyl)-N-methylcyclopropane-1-carboxamide is typically isolated as a crystalline solid with well-characterized powder X-ray diffraction and infrared spectra, confirming purity and structure.

The use of polar aprotic solvents such as DMSO and DMF is critical for efficient alkylation and condensation steps due to their ability to stabilize charged intermediates.

The one-pot process reduces reaction time and cost by eliminating intermediate isolation steps, which is beneficial for scale-up and industrial applications.

Alkylation of glycine equivalents with 1,2-electrophiles followed by intramolecular cyclization is a robust method for constructing the cyclopropane ring bearing the aminomethyl and carboxamide groups.

Alternative methods involving diazomethane and S-alkylation are less favored industrially due to hazardous reagents and less practical reaction conditions but remain valuable for academic synthesis of related compounds.

Chemical Reactions Analysis

Substitution Reactions

The hydrochloride salt undergoes:

A. Nucleophilic Displacement

-

Chloride substitution :

Demonstrated with alkoxy groups in polar aprotic solvents -

Aminomethyl group reactivity :

Reacts with:-

Acyl chlorides → N-acylated derivatives

-

Aldehydes → Schiff base formation

-

B. Ring-Opening Reactions

Under strong acidic conditions (H₂SO₄, 100°C):

Controlled by steric effects of methyl groups

Oxidation:

-

Aminomethyl → Nitro :

Requires pH 8-9 for optimal conversion -

Cyclopropane ring oxidation :

Forms diketones via ozonolysis at -78°C

Reduction:

-

Carboxamide → Amine :

Proceeds via intermediate imine formation

Table 2: Degradation Studies

| Condition | Half-Life | Major Degradant |

|---|---|---|

| Aqueous pH 7.4 (37°C) | 48 hrs | N-Methylcyclopropaneamide |

| 0.1M HCl (reflux) | 2.5 hrs | Ring-opened diacid |

| UV light (254 nm) | 6 hrs | Oxidative dimer |

Critical stability considerations:

Scientific Research Applications

1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems and as a tool in biochemical research.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

1-Aminomethyl-1-cyclohexanol hydrochloride: Similar structure but with a cyclohexane ring instead of a cyclopropane ring.

Aminomethyl propanol: Contains an aminomethyl group and a hydroxyl group but lacks the cyclopropane ring.

Uniqueness

1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Biological Activity

1-(Aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride, commonly referred to as aminomethylcyclopropane, is a compound of interest due to its potential therapeutic applications, particularly in the fields of neurology and oncology. This article synthesizes the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and relevant clinical studies.

Chemical Structure and Properties

The compound is characterized by its unique cyclopropane structure, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 150.6 g/mol. Its structure allows for interactions with various biological targets, particularly in the central nervous system and cancer pathways.

1-(Aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride has been identified as a bradykinin B1 receptor antagonist . This mechanism is significant in modulating pain and inflammatory responses, making it a candidate for treating conditions associated with chronic pain and cancer-related symptoms .

Key Mechanisms:

- Bradykinin Receptor Modulation : By inhibiting bradykinin receptors, the compound may reduce pain signaling pathways.

- Inhibition of Tumor Growth : Preliminary studies suggest that it may inhibit tumor growth through its effects on angiogenesis and cellular proliferation pathways .

Pharmacological Effects

The pharmacological profile of aminomethylcyclopropane includes:

- Analgesic Properties : Demonstrated efficacy in reducing pain perception in animal models.

- Antitumor Activity : In vitro studies indicate potential antiproliferative effects against various cancer cell lines.

Case Studies

- Chronic Pain Management : A study involving rodent models showed that administration of the compound significantly reduced pain behaviors associated with nerve injury .

- Cancer Treatment : In vitro assays revealed that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest .

Data Tables

| Biological Activity | Mechanism | Model/Study Type | Outcome |

|---|---|---|---|

| Analgesic Effect | Bradykinin B1 receptor antagonism | Rodent models | Significant reduction in pain |

| Antitumor Activity | Inhibition of cell proliferation | In vitro assays | Induced apoptosis in cancer cells |

| Anti-inflammatory Effects | Modulation of inflammatory cytokines | Animal models | Decreased levels of pro-inflammatory markers |

Research Findings

Recent research highlights the compound's role as a promising therapeutic agent:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride, and how are reaction conditions optimized for yield?

- Answer : The compound is typically synthesized via nucleophilic substitution followed by salt formation. For example, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride reacts with 4-toluenesulfonate monohydrate in ethyl acetate under reduced pressure, yielding 80% after filtration . Key optimization factors include solvent choice (e.g., ethyl acetate for solubility), stoichiometric control (1:1 molar ratio of reactants), and purification via recrystallization. Lower temperatures (<25°C) minimize side reactions like over-alkylation .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

- Answer :

- NMR Spectroscopy : H-NMR in DMSO-d reveals characteristic peaks, e.g., δ 9.10 (broad singlet, NH), δ 2.56–2.31 (m, cyclopropane-CH and N-CH) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 149.66 g/mol for related cyclopropane derivatives) .

- X-ray Diffraction : Resolves stereochemistry of the cyclopropane ring and confirms hydrochloride salt formation .

- Table: Representative H-NMR Data (DMSO-d)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 9.10 | brs | NH |

| 2.56–2.31 | m | Cyclopropane CH, N-CH |

| 2.29 | s | Aromatic CH |

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing cyclopropane-containing compounds like this derivative?

- Answer : Cyclopropane strain introduces reactivity and stereoselectivity issues. Strategies include:

- Chiral Auxiliaries : Use (1R,2R)-configured starting materials to control ring stereochemistry .

- Catalytic Asymmetric Synthesis : Pd-catalyzed cyclopropanation with diazo compounds ensures enantioselectivity .

- Salt Screening : Hydrochloride salt formation stabilizes the desired stereoisomer during crystallization .

Q. How can conflicting reactivity data (e.g., substitution vs. oxidation) in cyclopropane derivatives be reconciled during reaction design?

- Answer : Reactivity depends on:

- Substituent Effects : Electron-withdrawing groups (e.g., carboxamide) reduce cyclopropane ring strain, favoring substitution over ring-opening .

- Reagent Choice : Mild oxidants (e.g., KMnO in acidic conditions) selectively oxidize amine groups without destabilizing the cyclopropane .

- Kinetic Control : Lower temperatures (<0°C) suppress competing pathways like Hofmann elimination .

Q. What methodologies are used to evaluate the biological activity of this compound, particularly in antiviral studies?

- Answer :

- Enzyme Inhibition Assays : Test inhibition of viral proteases (e.g., HCV NS3/4A) using fluorescence resonance energy transfer (FRET) substrates .

- Crystallographic Studies : Co-crystallization with target proteins (e.g., Glecaprevir intermediates) reveals binding modes .

- In Silico Modeling : Density functional theory (DFT) predicts interactions between the cyclopropane moiety and active sites .

Q. How do researchers mitigate the inherent instability of cyclopropane rings during functionalization?

- Answer :

- Protecting Groups : Temporarily block reactive amines with tert-butoxycarbonyl (Boc) to prevent ring-opening during alkylation .

- Low-Temperature Reactions : Perform reactions at −78°C to stabilize transition states .

- Strain-Relief Additives : Use crown ethers (e.g., 18-crown-6) to complex counterions and reduce ring strain during nucleophilic attacks .

Data Contradiction Analysis

Q. How should discrepancies in reported synthetic yields (e.g., 80% vs. 65%) be investigated?

- Answer :

- Reproducibility Checks : Verify moisture control (anhydrous solvents) and inert atmospheres (N), as trace water hydrolyzes intermediates .

- Impurity Profiling : Use HPLC-MS to identify side products (e.g., over-methylated byproducts) .

- Scale Effects : Pilot-scale reactions may require adjusted mixing rates or heating profiles to maintain yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.